3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole
Description
3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Piperazine derivatives are also significant in medicinal chemistry due to their presence in various pharmaceutical drugs .
Properties
Molecular Formula |
C16H23N3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
3-[(4-propan-2-ylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H23N3/c1-13(2)19-9-7-18(8-10-19)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,7-10,12H2,1-2H3 |
InChI Key |
NARZHCAAZXBIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE involves multiple steps, including the formation of the indole and piperazine rings. One common method for synthesizing piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For the indole moiety, various synthetic routes have been developed, including the Fischer indole synthesis and the Bartoli indole synthesis . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole, exhibit significant anticancer properties. A study highlighted the effectiveness of indole-based compounds in inducing apoptosis in cancer cells, particularly through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
Case Study :
A derivative of indole was tested against various human cancer cell lines, demonstrating selective cytotoxicity. The mechanism involved the activation of caspases and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly as a potential treatment for anxiety and depression. Piperazine derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation.
Case Study :
In animal models, compounds similar to this compound were evaluated for their anxiolytic effects. Results indicated a reduction in anxiety-like behaviors, attributed to enhanced serotonergic activity.
Tubulin Inhibition
Indole derivatives have been studied for their ability to inhibit tubulin polymerization, which is vital for cancer cell division. This mechanism positions them as potential agents in cancer therapy.
Research Findings :
A series of indole-based compounds were synthesized and screened for tubulin binding affinity. Results showed that certain derivatives could effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Indoles are known to possess broad-spectrum antimicrobial properties.
Case Study :
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of bacterial growth.
Mechanism of Action
The mechanism of action of 3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways . The piperazine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole and piperazine derivatives:
Indole-3-acetic acid: A plant hormone with various biological activities.
N-[4-(4-ISOPROPYLPIPERAZINO)PHENYL]-3-METHYLBENZENECARBOXAMIDE: Another piperazine derivative with pharmaceutical applications.
1-(3-fluorophenyl)-5-(4-isopropylpiperazino)-3-methyl-1H-pyrazol-4-yl]methyl: A compound with similar structural features.
These compounds share similar structural features but differ in their specific biological activities and applications.
Biological Activity
3-{[4-(Propan-2-yl)piperazin-1-yl]methyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 261.37 g/mol. The compound features an indole ring system, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds with indole structures often exhibit antitumor properties. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
A specific study demonstrated that similar piperazine derivatives possess significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects. The mechanism is thought to involve the inhibition of key enzymes or receptors that promote tumor growth .
Antimicrobial Activity
The compound's piperazine moiety has been linked to antibacterial and antifungal activities. In a comparative study of piperazine derivatives, it was found that many exhibited substantial activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the indole structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Neuropharmacological Effects
Indole derivatives have also been studied for their neuropharmacological effects. Some compounds in this class act as serotonin receptor modulators, which can influence mood and anxiety disorders. Preliminary data suggest that this compound may interact with serotonin pathways, although detailed studies are needed to elucidate these effects fully.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway may include:
- Formation of the Indole Ring : Using appropriate precursors under acidic or basic conditions.
- Piperazine Substitution : Introducing the piperazine moiety via nucleophilic substitution reactions.
- Final Modifications : Adjusting functional groups to optimize biological activity.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
